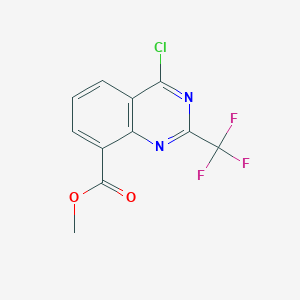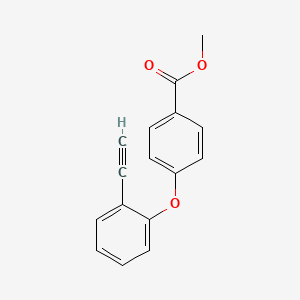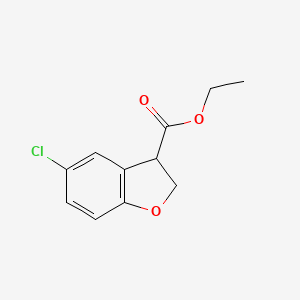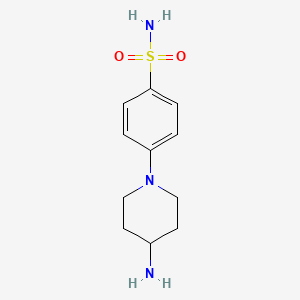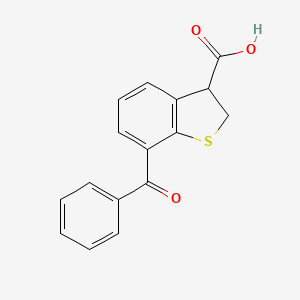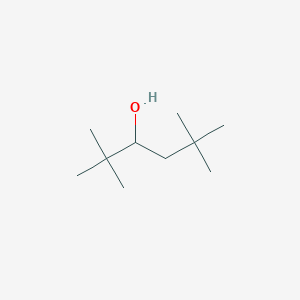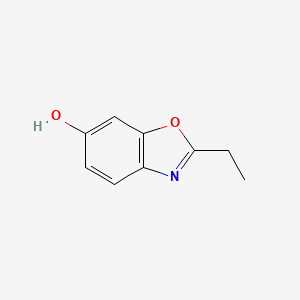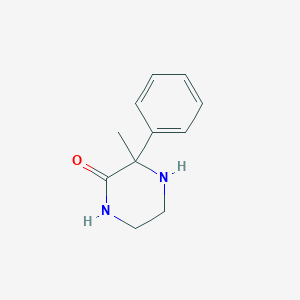
3-Methyl-3-phenylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-phenylpiperazin-2-one is a heterocyclic organic compound that belongs to the piperazine family Piperazines are known for their wide range of biological and pharmaceutical activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-phenylpiperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Another method involves the reaction of aromatic aldehydes (such as benzaldehyde) with substituted halo amines (like 2-chloroethylamine) to form imine tautomers. These intermediates can then be cyclized with substituted alkyl haloamines and reduced with metal hydrides to produce this compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of novel intermediates and selective protection/deprotection steps to minimize by-products and enhance the overall efficiency of the process .
化学反応の分析
Types of Reactions
3-Methyl-3-phenylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using metal hydrides like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Metal hydrides like sodium borohydride or lithium aluminium hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced piperazines, and various substituted piperazine derivatives .
科学的研究の応用
3-Methyl-3-phenylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of pharmaceuticals and as a building block in organic synthesis.
作用機序
The mechanism of action of 3-Methyl-3-phenylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to act on neurotransmitter receptors, particularly serotonin and dopamine receptors, which are involved in mood regulation. This interaction can lead to changes in neurotransmitter levels and subsequent physiological effects .
類似化合物との比較
Similar Compounds
- 1-Methyl-3-phenylpiperazine
- 2-Phenylpiperazine
- 1,4-Dimethyl-2-phenylpiperazine
Uniqueness
3-Methyl-3-phenylpiperazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted research and development .
特性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
3-methyl-3-phenylpiperazin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-11(9-5-3-2-4-6-9)10(14)12-7-8-13-11/h2-6,13H,7-8H2,1H3,(H,12,14) |
InChIキー |
RGIMHSYGBHHKDJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)NCCN1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13879229.png)
![[3-[(4-Methoxyphenyl)methoxy]phenyl]methanol](/img/structure/B13879235.png)
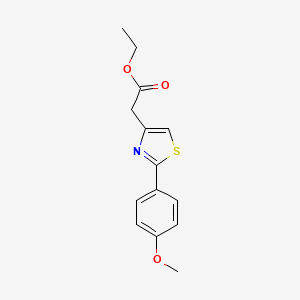
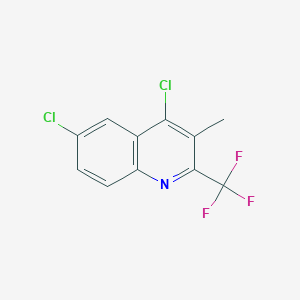
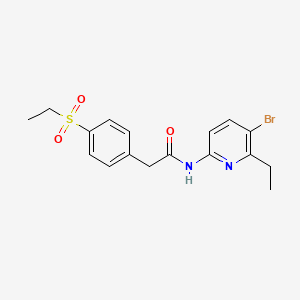
![Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13879280.png)
